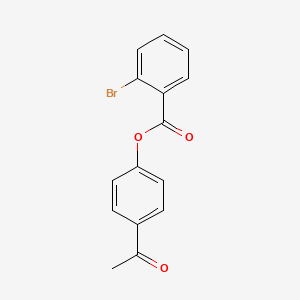

4-acetylphenyl 2-bromobenzoate

Description

Overview of Benzoate (B1203000) Ester Class within Organic Synthesis

Benzoate esters are valuable intermediates and target molecules in organic synthesis. Their formation, typically through the esterification of a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry. echemi.com The versatility of benzoate esters stems from the diverse functionalities that can be incorporated into both the benzoic acid and the alcohol precursors. This allows for the fine-tuning of the ester's physical and chemical properties. In synthetic chemistry, the benzoate group can serve as a protecting group for alcohols, which can be later removed under specific conditions. niscpr.res.in Furthermore, the ester functional group itself can undergo various transformations, such as hydrolysis, reduction, and reaction with Grignard reagents, making benzoate esters key building blocks for more complex molecules. rsc.org The synthesis of benzoate esters can be achieved through several methods, including Fischer esterification, reaction of an alcohol with an acyl chloride (Schotten-Baumann reaction), and transesterification. echemi.comedelweisspublications.comnih.gov The choice of synthetic route often depends on the specific substrates and desired yield. kyoto-u.ac.jp

Historical Context of Substituted Phenyl Esters in Chemical Research

The study of substituted phenyl esters has a rich history, contributing significantly to our understanding of reaction mechanisms and substituent effects in organic chemistry. Research dating back to the mid-20th century has explored how substituents on the phenyl ring influence the rates of reactions such as hydrolysis. sci-hub.se These studies were pivotal in the development of linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters. The investigation of diastereomeric esters of α-substituted phenylacetic acids by nuclear magnetic resonance (NMR) spectroscopy has also been instrumental in developing methods for determining stereochemical purity. matrixscientific.com More recently, research has focused on the synthesis and application of substituted phenyl esters in areas like medicinal chemistry, where they can act as analogues of biologically active compounds, and in materials science. bldpharm.com For instance, the phenyl esters of certain tropane-2-carboxylic acids have been shown to be highly potent and selective for the dopamine (B1211576) transporter. bldpharm.com

Rationale for Focused Academic Investigation on 4-acetylphenyl 2-bromobenzoate (B1222928)

While extensive research has been conducted on a wide variety of substituted phenyl esters, a focused academic investigation on 4-acetylphenyl 2-bromobenzoate is warranted for several reasons. This specific molecule contains three key functional groups: an ester, a ketone (the acetyl group), and an aryl bromide. This combination of functionalities makes it a potentially versatile building block for the synthesis of more complex molecules.

The presence of the bromine atom at the ortho position of the benzoate ring and the acetyl group at the para position of the phenyl ring introduces specific electronic and steric features. The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, allowing for the introduction of new carbon-carbon bonds. sigmaaldrich.comrsc.org The acetyl group, on the other hand, can undergo a variety of transformations, including reduction to an alcohol, oxidation, or condensation reactions to form larger structures like chalcones. nih.govresearchgate.net

A focused study on this compound would allow for a detailed understanding of the interplay between these functional groups. For example, investigating the selective reaction of either the bromo or the acetyl group while the other remains intact would be of significant synthetic interest. Furthermore, this compound could serve as a valuable substrate for developing new catalytic methodologies. The specific isomeric arrangement of the substituents also provides a unique data point for structure-property relationship studies when compared to its isomers, such as 4-acetylphenyl 4-bromobenzoate. niscpr.res.inresearchgate.netrsc.org

Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₁BrO₃ |

| Molecular Weight | 319.15 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Detailed Research Findings

As of the current body of scientific literature, there are no detailed research findings specifically focused on this compound. Its isomer, 4-acetylphenyl 4-bromobenzoate, is commercially available and appears in chemical supplier databases. niscpr.res.inresearchgate.netrsc.org Research into related compounds, such as the synthesis of aryl esters via copper-mediated aroylation of phenols with 2-bromoacetophenones, provides a methodological context for how such a molecule could be synthesized. The synthesis of flavone (B191248) derivatives often involves the esterification of a hydroxyacetophenone with a substituted benzoyl chloride, a reaction pathway that could theoretically be employed to produce this compound from 4-hydroxyacetophenone and 2-bromobenzoyl chloride. rsc.org

The investigation of compounds with similar structural motifs, such as N-(4-acetylphenyl)benzamide and ethyl 2-bromobenzoate in cross-coupling reactions, highlights the potential reactivity of the functional groups present in this compound. The synthesis of chalcone (B49325) derivatives from 3-(4-acetylphenyl)-6-bromo-2-phenylquinazolin-4(3H)-one demonstrates the utility of the 4-acetylphenyl moiety in building larger, potentially biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHKIBYXHCXWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Acetylphenyl 2 Bromobenzoate

Catalytic Esterification Routes to 4-acetylphenyl 2-bromobenzoate (B1222928)

Catalytic methods offer an efficient pathway for esterification by lowering the activation energy of the reaction, often under milder conditions than non-catalytic approaches. These routes can employ transition metals or small organic molecules (organocatalysts) to facilitate the transformation.

Transition Metal-Catalyzed Esterification Approaches

Transition-metal catalysis represents a powerful tool for the formation of C-O bonds in aryl esters. nih.gov While specific protocols for 4-acetylphenyl 2-bromobenzoate are not extensively documented, general methodologies for the esterification of phenols with carboxylic acids using transition metal catalysts are applicable. Catalytic systems based on metals like palladium, copper, and nickel are commonly used for such transformations. researchgate.net

These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol (B47542), or the direct dehydrative coupling of a carboxylic acid and a phenol. For the synthesis of this compound, a plausible approach would be the direct esterification of 2-bromobenzoic acid with 4'-hydroxyacetophenone (B195518), although this can be challenging. Alternatively, related cross-coupling reactions could be envisioned. Research has shown that various ligands can be employed to facilitate copper-catalyzed hydroxylation of aryl halides, a related C-O bond-forming reaction. researchgate.net

Table 1: Hypothetical Components for Transition Metal-Catalyzed Synthesis

| Role | Compound Name | Rationale |

|---|---|---|

| Reactant | 2-bromobenzoic acid | Provides the benzoyl moiety. |

| Reactant | 4'-hydroxyacetophenone | Provides the acetylphenyl moiety. |

| Catalyst | Palladium(II) acetate (B1210297) or Copper(I) iodide | Common catalysts for C-O bond formation. |

| Ligand | Phosphine-based or N,O-bidentate ligands | Stabilizes the metal center and facilitates the catalytic cycle. |

| Dehydrating Agent | Anhydride or molecular sieves | Removes water to drive the equilibrium towards ester formation. |

Organocatalytic Systems for this compound Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of esterification, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst, particularly when used with a stoichiometric coupling agent. chemistry-online.com DMAP functions as a potent nucleophilic catalyst that accelerates the acylation of alcohols. orgsyn.org

For the synthesis of this compound, DMAP would be used in catalytic amounts alongside a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in a process known as the Steglich esterification. chemistry-online.com This system is renowned for its mild reaction conditions and broad substrate scope. nih.gov

Mechanistic Insights into Catalytic Cycles

The mechanism of organocatalysis by DMAP in esterification begins with the activation of the carboxylic acid (2-bromobenzoic acid) by a coupling agent like DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile compared to the alcohol (4'-hydroxyacetophenone), attacks this intermediate. organic-chemistry.org This step forms a reactive N-acylpyridinium species. This "active ester" intermediate is then readily attacked by the hydroxyl group of 4'-hydroxyacetophenone to yield the final product, this compound, and regenerate the DMAP catalyst. organic-chemistry.org A key role of DMAP is to suppress a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. organic-chemistry.orgwikipedia.org

Non-Catalytic Synthetic Pathways and Their Mechanistic Elucidation

Non-catalytic methods, while sometimes requiring harsher conditions or stoichiometric reagents, are often straightforward and reliable for ester synthesis. These pathways typically involve the activation of the carboxylic acid to a more reactive derivative.

Steglich Esterification and Related Coupling Reactions for this compound

The Steglich esterification is a widely used method for synthesizing esters from carboxylic acids and alcohols under mild conditions. wikipedia.org It employs a carbodiimide, typically DCC or diisopropylcarbodiimide (DIC), to act as a dehydrating agent and a catalytic amount of DMAP. nih.gov The reaction is generally performed at room temperature in a polar aprotic solvent. wikipedia.org

The synthesis of this compound via this method would involve combining 2-bromobenzoic acid and 4'-hydroxyacetophenone in a solvent like dichloromethane (B109758) (DCM) or DMF, followed by the addition of DCC and a catalytic quantity of DMAP. The reaction proceeds to completion, generating the desired ester and N,N'-dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. wikipedia.org

Table 2: Reagents and Conditions for Steglich Esterification

| Role | Compound Name | Typical Molar Equivalent |

|---|---|---|

| Carboxylic Acid | 2-bromobenzoic acid | 1.0 |

| Alcohol | 4'-hydroxyacetophenone | 1.0 - 1.2 |

| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | 1.1 |

| Catalyst | 4-(dimethylamino)pyridine (DMAP) | 0.1 |

| Solvent | Dichloromethane (DCM) | - |

Acid Chloride/Anhydride Routes and Reaction Pathway Analysis

A classic and highly effective method for preparing esters, especially from phenols, is through the use of an acid chloride. This two-step approach involves first activating the carboxylic acid and then reacting it with the alcohol.

Step 1: Synthesis of 2-bromobenzoyl chloride 2-bromobenzoic acid is converted into the more reactive 2-bromobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps drive the reaction to completion.

Step 2: Esterification The purified 2-bromobenzoyl chloride is then reacted with 4'-hydroxyacetophenone. This reaction is a nucleophilic acyl substitution. It is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. orgsyn.org

Reaction Pathway Analysis: The mechanism involves the nucleophilic attack of the phenolic oxygen of 4'-hydroxyacetophenone on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the ester product. The base is crucial for deprotonating the phenol, increasing its nucleophilicity, and for scavenging the HCl generated.

Table 3: Reagents for Acid Chloride Route

| Role | Compound Name | Rationale |

|---|---|---|

| Step 1 | ||

| Starting Material | 2-bromobenzoic acid | Carboxylic acid precursor. |

| Reagent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride. |

| Solvent | Toluene or neat | Reaction medium. |

| Step 2 | ||

| Reactant | 2-bromobenzoyl chloride | Activated acylating agent. |

| Reactant | 4'-hydroxyacetophenone | Nucleophilic alcohol component. |

| Base/Solvent | Pyridine | Acts as a catalyst and acid scavenger. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-bromobenzoic acid |

| 2-bromobenzoyl chloride |

| 4'-(imidazol-1-yl)acetophenone |

| 4-(dimethylamino)pyridine (DMAP) |

| This compound |

| 4'-hydroxyacetophenone |

| Copper(I) iodide |

| Dichloromethane (DCM) |

| Diisopropylcarbodiimide (DIC) |

| Dimethylformamide (DMF) |

| Hydrogen chloride |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-dicyclohexylurea (DCU) |

| Nickel |

| Oxalyl chloride |

| Palladium |

| Palladium(II) acetate |

| Pyridine |

| Sulfur dioxide |

| Thionyl chloride |

| Toluene |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and purity of the final product. This process involves the systematic variation of several parameters, including the choice of catalyst, solvent, temperature, and reaction time.

A common approach for the synthesis of this ester is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). The optimization of this reaction would involve a multi-variable analysis to identify the ideal conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMAP (0.1) | Dichloromethane (DCM) | 25 | 12 | 75 |

| 2 | DMAP (0.2) | Dichloromethane (DCM) | 25 | 12 | 85 |

| 3 | DMAP (0.2) | Tetrahydrofuran (B95107) (THF) | 25 | 12 | 82 |

| 4 | DMAP (0.2) | Dichloromethane (DCM) | 0 | 24 | 60 |

| 5 | DMAP (0.2) | Dichloromethane (DCM) | 40 | 6 | 88 |

This is a hypothetical data table for illustrative purposes.

From the illustrative data, it can be inferred that increasing the catalyst loading of DMAP from 0.1 to 0.2 equivalents improves the yield. Dichloromethane appears to be a more suitable solvent than tetrahydrofuran for this reaction. A lower temperature significantly reduces the reaction rate and yield, while a slightly elevated temperature can reduce the reaction time without compromising the yield. Extending the reaction time to 24 hours at room temperature provides the highest yield, suggesting the reaction proceeds to completion over a longer period.

Green Chemistry Principles in this compound Synthesis

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, a solvent-free approach could involve the use of microwave irradiation. This technique can accelerate the reaction rate, often leading to higher yields in shorter reaction times without the need for a solvent.

In a typical solvent-free microwave-assisted synthesis, 2-bromobenzoic acid and 4-hydroxyacetophenone would be mixed with a solid-supported catalyst, such as a montmorillonite (B579905) clay impregnated with an acid catalyst. The mixture is then irradiated with microwaves at a controlled temperature.

Table 2: Comparison of Conventional and Solvent-Free Synthesis of this compound

| Method | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | Dichloromethane | DMAP/DCC | 24 | 92 |

This is a hypothetical data table for illustrative purposes.

The data illustrates that the solvent-free microwave-assisted method can significantly reduce the reaction time from 24 hours to 15 minutes while achieving a comparable or even slightly higher yield. This approach eliminates the need for a hazardous solvent like dichloromethane, thereby significantly improving the green credentials of the synthesis.

Atom economy and the Environmental Factor (E-Factor) are important metrics for evaluating the efficiency and environmental impact of a synthetic route.

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants, expressed as a percentage.

For the synthesis of this compound via the reaction of 2-bromobenzoic acid and 4-hydroxyacetophenone, the reaction is an esterification which is a condensation reaction, releasing a molecule of water.

The balanced chemical equation is: C₇H₅BrO₂ + C₈H₈O₂ → C₁₅H₁₁BrO₃ + H₂O

Molecular Weight of 2-bromobenzoic acid (C₇H₅BrO₂) = 201.02 g/mol

Molecular Weight of 4-hydroxyacetophenone (C₈H₈O₂) = 136.15 g/mol

Molecular Weight of this compound (C₁₅H₁₁BrO₃) = 319.15 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 Atom Economy = (319.15 / (201.02 + 136.15)) x 100 = (319.15 / 337.17) x 100 ≈ 94.6%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product.

The E-Factor provides a more practical measure of the waste generated in a chemical process. It is calculated as the total mass of waste produced divided by the mass of the desired product.

E-Factor = (Total mass of waste) / (Mass of product)

The waste includes by-products, unreacted starting materials, solvent losses, and catalyst residues.

Table 3: Hypothetical E-Factor Calculation for Different Synthetic Routes

| Parameter | Conventional Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Mass of 2-bromobenzoic acid (g) | 20.1 | 20.1 |

| Mass of 4-hydroxyacetophenone (g) | 13.6 | 13.6 |

| Mass of Product (g) | 29.4 (92% yield) | 30.3 (95% yield) |

| Mass of Solvent (DCM) (g) | 200 | 0 |

| Mass of By-product (Water) (g) | 1.66 | 1.71 |

| Mass of Other Waste (g) | 5 | 5 |

| Total Waste (g) | 206.66 | 6.71 |

| E-Factor | 7.03 | 0.22 |

This is a hypothetical data table for illustrative purposes.

The E-Factor analysis clearly demonstrates the environmental benefit of the solvent-free approach. The conventional synthesis generates a significant amount of waste, primarily from the solvent, resulting in a high E-Factor. In contrast, the solvent-free method has a much lower E-Factor, indicating a more environmentally friendly process.

Chemical Reactivity and Transformation Mechanisms of 4 Acetylphenyl 2 Bromobenzoate

Hydrolytic Stability and Mechanism under Varied Conditions

Hydrolysis of 4-acetylphenyl 2-bromobenzoate (B1222928) involves the cleavage of the ester linkage by water, yielding 2-bromobenzoic acid and 4-acetylphenol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The acid-catalyzed hydrolysis of esters like 4-acetylphenyl 2-bromobenzoate proceeds via a multi-step mechanism. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (4-acetylphenol) regenerate the catalyst and produce the carboxylic acid (2-bromobenzoic acid).

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Substituted Phenyl Esters (Note: Data for the specific compound is unavailable; this table presents analogous data to illustrate the principles.)

| Ester | Acid | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| 4-Nitrophenyl N-acetyl-4-methylbenzenesulfonimidate | Perchloric Acid | 35.0 | 1.2 x 10⁻³ | researchgate.net |

| Arylsulfonyl Phthalimides | Sulfuric Acid | 35.0 | Varies with substrate | researchgate.net |

This interactive table provides a glimpse into the kinetic data for related compounds under acidic conditions. The rate constants are influenced by the specific substituents and reaction conditions.

Base-Catalyzed Hydrolysis Kinetics and Mechanism

Base-catalyzed hydrolysis, or saponification, of this compound involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of the 4-acetylphenoxide leaving group. The final products are the carboxylate salt of 2-bromobenzoic acid and 4-acetylphenol.

The kinetics of this reaction are generally second-order, being first-order in both the ester and the hydroxide ion. youtube.com The electron-withdrawing acetyl group on the phenyl ring significantly increases the rate of hydrolysis by stabilizing the resulting phenoxide leaving group. The bromine atom at the ortho position of the benzoyl group can exert both electronic and steric effects. While its electron-withdrawing inductive effect can increase the carbonyl carbon's electrophilicity, its steric bulk may hinder the approach of the nucleophile. Studies on related substituted phenyl benzoates have shown that the electronic effects of substituents on the leaving group (the phenoxy moiety) often have a more pronounced effect on the reaction rate. nih.govchemrxiv.orgjcsp.org.pk

Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Benzoate (B1203000) Esters (Note: This table contains data for analogous compounds to demonstrate the impact of substituents on reaction rates.)

| Ester | [OH⁻] (M) | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |

| Ethyl p-bromobenzoate | Varies | 37 | (t₁/₂ = 12 min) | nih.gov |

| Ethyl m-bromobenzoate | Varies | 37 | (t₁/₂ = 25 min) | nih.gov |

| Ethyl o-bromobenzoate | Varies | 37 | (t₁/₂ = 15 min) | nih.gov |

| Phenyl Benzoate | Varies | 37 | (t₁/₂ = 11 min) | nih.gov |

This interactive table illustrates how the position of a substituent, such as bromine, can affect the rate of alkaline hydrolysis. The half-life (t₁/₂) is inversely proportional to the rate constant.

Enzymatic Hydrolysis Research (Non-Clinical)

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters under mild conditions. The mechanism typically involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the alcohol (4-acetylphenol). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (2-bromobenzoic acid) and regenerate the enzyme.

The efficiency and selectivity of enzymatic hydrolysis are highly dependent on the specific enzyme and the structure of the substrate. Substituents on the ester can influence substrate binding and the rate of the catalytic steps. For instance, the size and electronic nature of the acyl and alcohol portions of the ester can affect how well the substrate fits into the enzyme's active site. researchgate.netnih.govnih.gov Research on a variety of substituted phenyl esters has shown that lipases can exhibit high chemoselectivity. nih.govnih.gov

Nucleophilic Acyl Substitution Reactions Involving this compound

Beyond hydrolysis, the ester functionality of this compound is susceptible to attack by other nucleophiles, leading to nucleophilic acyl substitution reactions such as aminolysis, alcoholysis, and transesterification.

Aminolysis and Alcoholysis Reactions: Mechanistic Studies

Aminolysis involves the reaction of this compound with an amine to form an amide (N-substituted 2-bromobenzamide) and 4-acetylphenol. The reaction mechanism can be either a concerted process or a stepwise pathway involving a tetrahedral intermediate. The specific mechanism and the rate-determining step can depend on the structure of the amine and the ester. jips-k.orgacs.orgrsc.org Kinetic studies on related systems have shown that the Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine) can be curved, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases. jips-k.org

Alcoholysis is the reaction with an alcohol to form a different ester and 4-acetylphenol. This reaction is a form of transesterification and is discussed in the next section.

Transesterification Reactions and Equilibrium Dynamics

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol. In the case of this compound, reaction with an alcohol (R-OH) would yield a new ester (2-bromobenzoate ester of R-OH) and 4-acetylphenol. This reaction is typically catalyzed by either an acid or a base.

The mechanism of transesterification is analogous to that of hydrolysis. Under basic conditions, an alkoxide ion acts as the nucleophile, while under acidic conditions, the alcohol is the nucleophile that attacks the protonated ester.

Transesterification is an equilibrium process. The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (e.g., by distillation). The relative stability of the starting materials and products, including the leaving groups, influences the equilibrium constant.

Electrophilic Aromatic Substitution on the Phenyl and Bromophenyl Moieties

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In this compound, the two aryl rings exhibit different susceptibilities and regioselectivities towards electrophiles due to the directing effects of their respective substituents.

The 4-acetylphenyl ring is substituted with an acetyl group and an ester oxygen.

The acetyl group (-COCH₃) is an electron-withdrawing group and acts as a meta-director and a deactivator of the ring towards EAS. youtube.comyoutube.com

The ester group (-O-C=O)-R) , specifically the oxygen atom bonded to the ring, is an electron-donating group through resonance and acts as an ortho, para-director and an activator.

The activating, ortho, para-directing effect of the ester oxygen generally outweighs the deactivating, meta-directing effect of the acetyl group. Therefore, electrophilic attack is predicted to occur at the positions ortho to the ester oxygen (and meta to the acetyl group).

The 2-bromophenyl ring is substituted with a bromine atom and the ester's carbonyl group.

The bromine atom (-Br) is a deactivator due to its inductive effect but acts as an ortho, para-director because of resonance.

The ester carbonyl group (-C(=O)O-R) is strongly electron-withdrawing and functions as a meta-director and a strong deactivator.

Both substituents on this ring are deactivating, making it significantly less reactive towards EAS than the 4-acetylphenyl ring. The directing effects align to favor substitution at the 4 and 6 positions, which are para and ortho to the bromine, respectively, and meta to the ester carbonyl.

Halogenation and nitration are classic EAS reactions that introduce halogen and nitro groups onto an aromatic ring, respectively. masterorganicchemistry.commsu.edu The mechanism for these reactions involves the generation of a strong electrophile which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edu A subsequent deprotonation step restores the aromaticity of the ring. msu.edu

For this compound, these reactions are expected to proceed with high regioselectivity on the more activated 4-acetylphenyl ring.

Halogenation (e.g., Bromination): In the presence of a Lewis acid catalyst such as FeBr₃, bromine (Br₂) is polarized to generate a potent electrophile. The 4-acetylphenyl ring will attack the electrophile, leading predominantly to substitution at the positions ortho to the ester oxygen.

Nitration: The combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). msu.edu Similar to halogenation, the nitronium ion will be attacked by the 4-acetylphenyl ring, yielding a nitro-substituted product.

| Reaction | Reagents | Primary Target Ring | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-acetylphenyl | 4-acetyl-2-bromophenyl 2-bromobenzoate |

| Nitration | HNO₃, H₂SO₄ | 4-acetylphenyl | 4-acetyl-2-nitrophenyl 2-bromobenzoate |

The Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds on aromatic rings. masterorganicchemistry.com

Friedel-Crafts Acylation involves an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. organic-chemistry.org The resulting ketone product is deactivated, which conveniently prevents further acylation. organic-chemistry.org

Friedel-Crafts Alkylation uses an alkyl halide and a Lewis acid to attach an alkyl group. youtube.com This reaction is often complicated by issues such as carbocation rearrangements and polyalkylation, as the alkylated product is typically more reactive than the starting material. youtube.comyoutube.com

For this compound, both rings are considered deactivated for Friedel-Crafts reactions. The 2-bromophenyl ring, with two deactivating groups, is highly unlikely to undergo this reaction. The 4-acetylphenyl ring is also deactivated by the acetyl group. While the ester oxygen is an activator, strong deactivation from the acetyl group can make Friedel-Crafts reactions challenging, often requiring harsh conditions. If the reaction were to proceed, it would be on the 4-acetylphenyl ring, directed ortho to the ester group.

| Reaction | Reagents | Primary Target Ring | Predicted Product (if reaction occurs) |

| FC Acylation | CH₃COCl, AlCl₃ | 4-acetylphenyl | 2,4-diacetylphenyl 2-bromobenzoate |

| FC Alkylation | CH₃CH₂Cl, AlCl₃ | 4-acetylphenyl | 4-acetyl-2-ethylphenyl 2-bromobenzoate |

Reductive Transformations of the Ester and Carbonyl Groups

The presence of both an ester and a ketone allows for selective or total reduction depending on the choice of reducing agent. The relative reactivity of carbonyl compounds towards nucleophilic reducing agents is generally aldehydes > ketones > esters > amides.

The reduction of an ester to primary alcohols requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective hydride reagent capable of reducing esters, carboxylic acids, ketones, and aldehydes. acs.orglibretexts.org When this compound is treated with LiAlH₄, both the ester linkage and the acetyl group will be reduced. The ester R-CO-OR' is cleaved to yield two alcohol fragments, R-CH₂OH and R'-OH.

Reaction Pathway: The hydride from LiAlH₄ attacks the electrophilic carbonyl carbons of both the ester and the ketone. The reduction of the ester proceeds through an aldehyde intermediate which is immediately reduced further. youtube.com

Products: The reaction will result in the formation of 2-bromobenzyl alcohol (from the benzoate portion) and 4-(1-hydroxyethyl)phenol (from the complete reduction of the 4-acetylphenyl ester portion).

Other strong reducing agents like aluminum hydride (AlH₃) would yield similar results. acs.org

Chemoselective reduction of the ketone in the presence of the ester is a more common and synthetically useful transformation. This requires a milder reducing agent that reacts preferentially with the more electrophilic ketone carbonyl.

Reagent Selection: Sodium borohydride (NaBH₄) is the classic reagent for this purpose. It is a much less reactive hydride donor than LiAlH₄ and is generally incapable of reducing esters under standard conditions, while readily reducing ketones and aldehydes. acs.orglibretexts.org The reaction is typically carried out in a protic solvent like methanol or ethanol.

Reaction Pathway: The hydride from NaBH₄ selectively attacks the acetyl carbonyl carbon. A subsequent workup with a proton source neutralizes the resulting alkoxide to yield the secondary alcohol.

Product: The expected product is 4-(1-hydroxyethyl)phenyl 2-bromobenzoate, with the ester linkage and the bromophenyl ring remaining intact.

Another reagent, ammonia (B1221849) borane (AB), has been shown to chemoselectively reduce ketones to alcohols in the presence of ester groups in neat water, highlighting a green chemistry approach to this transformation. rsc.org

| Reducing Agent | Functional Group(s) Reduced | Resulting Major Products |

| Lithium Aluminum Hydride (LiAlH₄) | Ester and Acetyl (Ketone) | 2-bromobenzyl alcohol and 4-(1-hydroxyethyl)phenol |

| Sodium Borohydride (NaBH₄) | Acetyl (Ketone) only | 4-(1-hydroxyethyl)phenyl 2-bromobenzoate |

| Ammonia Borane (AB) | Acetyl (Ketone) only | 4-(1-hydroxyethyl)phenyl 2-bromobenzoate |

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions on the Bromophenyl Ring

The carbon-bromine bond on the 2-bromophenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling reaction is a versatile and widely used transformation that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for complex molecules like this compound. The ester and ketone functionalities are generally stable under Suzuki-Miyaura conditions.

Reaction Components:

Substrate: this compound (the aryl bromide).

Coupling Partner: An organoboron reagent (e.g., phenylboronic acid, R-B(OH)₂).

Catalyst: A palladium(0) complex, often generated in situ (e.g., from Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand).

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron reagent.

Catalytic Cycle: The generally accepted mechanism involves three key steps: youtube.com

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation: The base activates the boronic acid, which then transfers its organic group to the palladium complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle. youtube.com

This reaction allows for the synthesis of a wide array of biaryl compounds by varying the boronic acid coupling partner. Other related cross-coupling reactions such as the Stille (using organostannanes), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (forming C-N bonds) are also feasible at the C-Br position.

| Boronic Acid Partner | Catalyst/Base System (Example) | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-acetylphenyl biphenyl-2-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 4-acetylphenyl 4'-methoxybiphenyl-2-carboxylate |

| Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos / K₃PO₄ | 4-acetylphenyl 2-(pyridin-3-yl)benzoate |

Palladium-Catalyzed Cross-Coupling Methodologies

The most prominent palladium-catalyzed transformation for substrates like this compound is an intramolecular C-H functionalization, leading to the formation of a new carbon-carbon bond and a subsequent cyclization. This process, often referred to as an intramolecular direct arylation or a variation of the Heck reaction, provides an efficient route to construct complex polycyclic frameworks. organicreactions.orgresearchgate.net In the case of this compound, this reaction is anticipated to yield a substituted fluorenone, a valuable structural motif in medicinal chemistry and materials science.

The general mechanism for this transformation involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-H activation of the opposing aryl ring, typically at the ortho position to the ester linkage, to form a palladacycle. Subsequent reductive elimination from this intermediate forges the new C-C bond and regenerates the palladium(0) catalyst, completing the catalytic cycle.

While direct studies on this compound are not extensively documented, the synthesis of fluorenones from analogous precursors such as 2-bromobenzaldehydes and arylboronic acids, or bis(2-bromophenyl)methanols, provides strong evidence for the feasibility of this transformation. nih.govrsc.orgorganic-chemistry.orgnih.gov For instance, the palladium-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids proceeds through an addition followed by a cyclization via C-H activation to yield fluorenones. nih.govorganic-chemistry.orgnih.gov This suggests that the ester linkage in this compound can similarly facilitate the necessary intramolecular C-H activation.

The reaction conditions for such transformations are critical and typically involve a palladium source, a suitable ligand, a base, and a high-boiling point solvent. The choice of these components significantly influences the reaction's efficiency and selectivity.

| Precursor(s) | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromobenzaldehyde and Phenylboronic acid | Palladacycle 3 | - | K2CO3 | DMA | Fluorenone | 85 |

| Bis(2-bromophenyl)methanol | Pd(OAc)2 | - | - | - | Fluorenone | Good |

| o-Halobiaryls | Pd(OAc)2 | - | - | - | Fluorenone | Very High |

Ligand Effects on Reactivity and Selectivity

The choice of ligand is paramount in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. nih.gov Ligands stabilize the palladium catalyst, influence the rate of oxidative addition and reductive elimination, and can play a crucial role in the C-H activation step. For intramolecular arylations, bulky and electron-rich phosphine ligands are often employed to promote the desired transformation.

In the context of this compound cyclization, ligands such as tri-tert-butylphosphine (P(tBu)3), tricyclohexylphosphine (PCy3), and various biaryl phosphines (e.g., SPhos, XPhos) would be expected to be effective. nih.govresearchgate.net These ligands can facilitate the formation of the active monoligated palladium(0) species, which is often more reactive in oxidative addition.

The ligand can also influence the regioselectivity of the C-H activation. In the case of this compound, the C-H bonds ortho to the ester linkage are the most likely sites for activation due to their proximity to the arylpalladium intermediate. A carefully chosen ligand can enhance this inherent selectivity and prevent undesired side reactions. For instance, in the intramolecular C-H arylation of aryl chlorides, the choice of ligand was found to be crucial for obtaining high yields of the cyclized products. nih.govresearchgate.net

Furthermore, the development of chiral ligands has enabled enantioselective intramolecular Heck reactions, allowing for the construction of stereocenters. wikipedia.orgchim.it While the cyclization of this compound to a fluorenone does not create a stereocenter, this highlights the power of ligands in controlling complex stereochemical outcomes in related transformations.

| Substrate Class | Palladium Ligand | Base/Solvent | Product Class | Yield |

|---|---|---|---|---|

| (Hetero)aryl chlorides | P(tBu)3 | K2CO3/DMF | Indanes, Indolines | High |

| (Hetero)aryl chlorides | PCyp3 | Cs2CO3/Pivalic acid/Mesitylene | Dihydrobenzofurans | High |

| (Hetero)aryl chlorides | PCy3 | K2CO3/DMF | Indanones | High |

Scope and Limitations in Complex Molecular Scaffolds

The intramolecular palladium-catalyzed arylation of 2-bromoaryl esters is a powerful tool for the synthesis of complex, polycyclic molecules. The methodology is generally tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecular scaffolds. organicreactions.orgresearchgate.net For this compound, the presence of the acetyl group and the ester linkage is not expected to impede the cyclization, and in fact, the acetyl group may offer a handle for further functionalization of the resulting fluorenone product.

However, the success of this reaction can be influenced by several factors. Steric hindrance near the reacting C-H bonds can inhibit the cyclization. For example, if the aryl ring bearing the acetyl group were heavily substituted, particularly at the positions ortho to the ester, the intramolecular C-H activation might be disfavored.

A potential limitation of this methodology is the possibility of intermolecular side reactions, especially at high concentrations. However, the intramolecular nature of the reaction is generally favored due to the proximity of the reacting partners. Another consideration is the potential for cleavage of the ester bond under harsh reaction conditions, although palladium-catalyzed reactions are often conducted under relatively mild and neutral conditions, minimizing this risk.

Advanced Spectroscopic and Structural Analysis of 4 Acetylphenyl 2 Bromobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-acetylphenyl 2-bromobenzoate (B1222928) in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and for probing spatial and through-bond connectivities.

A suite of 2D NMR experiments would be employed to fully characterize the structure of 4-acetylphenyl 2-bromobenzoate.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on both the 2-bromobenzoate and the 4-acetylphenyl rings, aiding in their assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon in the molecule would exhibit a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the 4-acetylphenyl ring to the ester carbonyl carbon, and from the protons on the 2-bromobenzoate ring to the same carbonyl carbon, thus confirming the ester linkage. Correlations from the methyl protons of the acetyl group to the acetyl carbonyl carbon and the adjacent aromatic carbon would also be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the 2-bromobenzoate ring and the 4-acetylphenyl ring, which would help in determining the preferred orientation of these two rings relative to each other around the ester bond.

Predicted NMR Data:

Based on the known effects of substituents on aromatic chemical shifts, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a typical NMR solvent like CDCl₃ is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-bromobenzoate ring | ||

| C1' | - | ~131.5 |

| C2' | - | ~122.0 |

| C3' | ~7.75 (dd) | ~134.5 |

| C4' | ~7.40 (td) | ~127.5 |

| C5' | ~7.35 (td) | ~132.0 |

| C6' | ~8.10 (dd) | ~131.0 |

| C=O | - | ~164.0 |

| 4-acetylphenyl ring | ||

| C1'' | - | ~154.0 |

| C2''/C6'' | ~7.25 (d) | ~122.0 |

| C3''/C5'' | ~8.00 (d) | ~130.0 |

| C4'' | - | ~136.0 |

| Acetyl group | ||

| C=O | - | ~197.0 |

| CH₃ | ~2.60 (s) | ~26.5 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be instrumental in identifying and characterizing different polymorphic forms. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties.

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. Small differences in the local chemical environment of the carbon and proton atoms in different polymorphs would lead to measurable changes in their chemical shifts and line shapes in the ssNMR spectra. This allows for the unambiguous identification and quantification of different polymorphic forms in a sample. Furthermore, advanced ssNMR experiments can provide information on intermolecular distances and packing arrangements in the crystal lattice.

Advanced Infrared and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

The IR and Raman spectra of this compound would be characterized by a series of vibrational bands corresponding to the different functional groups present. The assignment of these bands can be aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities.

Interactive Table 2: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretching (aromatic) | 3100-3000 | Medium | Strong |

| C-H stretching (methyl) | 3000-2850 | Medium | Medium |

| C=O stretching (acetyl) | ~1685 | Strong | Medium |

| C=O stretching (ester) | ~1735 | Strong | Medium |

| C=C stretching (aromatic) | 1600-1450 | Medium-Strong | Strong |

| C-O stretching (ester) | 1300-1100 | Strong | Weak |

| C-Br stretching | ~650 | Medium | Strong |

In the solid state, intermolecular interactions such as hydrogen bonds and dipole-dipole interactions can influence the vibrational frequencies of the functional groups. For this compound, the carbonyl groups of the ester and acetyl functionalities are potential hydrogen bond acceptors. The formation of weak C-H···O hydrogen bonds between aromatic C-H donors and these carbonyl oxygen acceptors in the crystal lattice would likely lead to a red-shift (a shift to lower wavenumbers) of the C=O stretching vibrations in the IR and Raman spectra compared to the gas phase or a non-polar solution. The magnitude of this shift can provide an indication of the strength of these intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While no public crystallographic data for this compound is currently available, a hypothetical analysis of its potential crystal structure can be made.

Crystallographic Parameters and Unit Cell Determination

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z) is not available.

Molecular Conformation and Torsion Angle Analysis

Without crystallographic data, a definitive analysis of the molecule's solid-state conformation, including critical torsion angles between the phenyl rings and the ester group, cannot be performed.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

An analysis of the intermolecular forces, such as potential hydrogen bonds involving the acetyl group or halogen bonding involving the bromine atom, is contingent on crystal structure data, which is unavailable.

Crystal Packing Analysis and Supramolecular Architecture

Details on how molecules of this compound arrange themselves in a crystal lattice to form a supramolecular structure are unknown due to the absence of crystallographic studies.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

While mass spectrometry data for isomers like 4-acetylphenyl 3-bromobenzoate exists, specific high-resolution data for the 2-bromo isomer is not available in the searched databases.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

No specific studies detailing the fragmentation patterns of this compound under ESI or EI conditions were identified. Therefore, a table of characteristic fragment ions and their relative abundances cannot be compiled.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem MS/MS analysis, which would provide definitive structural confirmation through controlled fragmentation of a parent ion, has not been reported for this compound.

Computational and Theoretical Investigations of 4 Acetylphenyl 2 Bromobenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 4-acetylphenyl 2-bromobenzoate (B1222928), DFT calculations would provide significant insights into its geometry, electronic landscape, and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-acetylphenyl 2-bromobenzoate, this process would involve rotating the bonds connecting the phenyl rings to the ester group to identify the global minimum energy conformer.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C=O (acetyl) | 1.23 Å |

| Dihedral Angle | Phenyl-O-C=O | 175° |

| Dihedral Angle | O=C-Phenyl-Br | 25° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP)

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and acetyl groups and the bromine atom, highlighting these as sites for electrophilic attack.

Interactive Table: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The spatial distribution and energy of these orbitals can predict the regioselectivity and stereoselectivity of chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, a LUMO localized on the carbonyl carbon of the ester group would suggest its susceptibility to nucleophilic addition.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental spectra and the structural elucidation of the molecule.

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. Comparing the theoretical spectrum with an experimental one can help confirm the molecule's structure and identify characteristic functional groups.

Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Functional Group | Hypothetical Chemical Shift (ppm) |

| C1 | C=O (ester) | 164.5 |

| C2 | C-Br | 121.0 |

| C3 | Phenyl (acetyl-substituted) | 137.8 |

| C4 | C=O (acetyl) | 197.2 |

| C5 | CH₃ (acetyl) | 26.8 |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time at a given temperature. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and flexibility of a molecule.

Conformational Flexibility and Rotational Barriers

For this compound, MD simulations would reveal the range of conformations accessible at room temperature. This is particularly important for understanding the flexibility of the molecule, which is governed by the rotation around the single bonds of the ester linkage. The simulations can also be used to calculate the energy barriers for these rotations, providing quantitative information on how easily the molecule can change its shape. This flexibility can be crucial for its interaction with other molecules or biological targets.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the behavior and properties of a solute molecule like this compound. Computational studies allow for a systematic investigation of these effects by modeling the molecule in various solvent continua. The polarity of the solvent is a critical factor, as it can alter the molecule's conformational preferences, electronic structure, and intermolecular interaction potential.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent effect. In these calculations, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of properties such as the solvation free energy, which indicates the energetic cost or benefit of transferring the molecule from the gas phase to the solvent. For a polar molecule like this compound, an increase in solvent polarity is generally expected to lead to a more negative solvation free energy, indicating greater stabilization.

Table 1: Hypothetical Solvent Effects on Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Expected Solvation Free Energy (kcal/mol) | Expected Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1 | 0 | ~3.5 |

| Toluene | 2.4 | -4.5 | ~4.0 |

| Tetrahydrofuran (B95107) | 7.6 | -6.8 | ~4.8 |

| Acetonitrile | 37.5 | -8.5 | ~5.5 |

| Water | 78.4 | -9.2 | ~5.9 |

Note: The values presented are illustrative and based on general principles of computational chemistry for polar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound is typically achieved through the esterification of 2-bromobenzoic acid and 4-hydroxyacetophenone. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com Computational chemistry provides powerful tools to model the reaction pathway of this process, identify key intermediates, and analyze the structure and energetics of the transition states that connect them. wikipedia.org

The Fischer esterification mechanism proceeds through a series of well-defined steps, each of which can be modeled using quantum chemical calculations, such as Density Functional Theory (DFT). organic-chemistry.org This allows for a detailed understanding of the electronic and structural changes occurring throughout the reaction.

The key steps in the acid-catalyzed esterification are:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic Attack: The alcohol (4-hydroxyacetophenone) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups. This intramolecular or solvent-mediated transfer creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or a solvent molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Computational models of this process involve locating the minimum energy structures of the reactants, intermediates, and products, as well as the transition state structures that represent the energy maxima along the reaction coordinate.

While a specific computational study for the formation of this compound is not available, kinetic studies of benzoic acid esterification with butanol have reported activation energies for the forward reaction to be approximately 58.40 kJ/mol (13.95 kcal/mol). dnu.dp.ua Computational models for similar aromatic esterifications would be expected to yield activation energies in this range. The table below presents a hypothetical, yet representative, energy profile for the key steps in the formation of an aromatic ester like this compound, as would be determined through computational modeling.

Table 2: Representative Energetics of the Fischer Esterification Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (2-bromobenzoic acid + 4-hydroxyacetophenone + H⁺) | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| INT1 | Tetrahedral Intermediate | +5.8 |

| TS2 | Transition state for water elimination | +18.5 |

| P | Products (this compound + H₂O + H⁺) | -4.5 |

Note: These values are illustrative and represent a plausible energy profile for an acid-catalyzed esterification reaction based on general computational chemistry findings.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Modification of the Acetyl Moiety

The acetyl group's ketone functionality and its adjacent methyl group offer rich opportunities for chemical transformation. These modifications can alter the electronic properties, steric bulk, and hydrogen bonding capacity of this region of the molecule.

The carbonyl group of the acetyl moiety is a prime target for nucleophilic addition and related reactions, allowing for its conversion into a variety of other functional groups. solubilityofthings.comncert.nic.in

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride can convert the ketone into an oxime. This transformation replaces the carbonyl oxygen with a =N-OH group, introducing a potential hydrogen bond donor and altering the geometry of the substituent. A similar reaction of 4-acetylphenyl benzoate (B1203000) with thiosemicarbazide (B42300) has been reported to yield the corresponding thiosemicarbazone derivative. researchgate.net

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene, thereby installing a new carbon-carbon double bond. wikipedia.orglibretexts.org By reacting 4-acetylphenyl 2-bromobenzoate (B1222928) with a phosphonium (B103445) ylide (a Wittig reagent), the carbonyl group can be replaced with a C=CHR or C=CR₂ group. lumenlearning.commasterorganicchemistry.com The nature of the 'R' groups on the ylide can be varied extensively, making this a versatile tool for introducing diverse substituents. For instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a terminal isopropenyl group in place of the acetyl group. wikipedia.org

Reduction Reactions: The ketone can be reduced to a secondary alcohol (e.g., using sodium borohydride) or completely deoxygenated to an ethyl group. youtube.com Full deoxygenation can be achieved via methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which are classic methods for converting aryl ketones to alkyl groups. youtube.com

Beyond direct transformation of the carbonyl, the acetyl group serves as a handle for elongating the carbon chain and introducing new functionalities.

Aldol (B89426) Condensation: The α-hydrogens on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. ncert.nic.in This enolate can then react with aldehydes or ketones in an aldol condensation reaction to form β-hydroxy ketones, effectively elongating the side chain and introducing new functional groups. ncert.nic.in

α-Halogenation: Under acidic or basic conditions, the α-carbon can be halogenated. For instance, reaction with bromine in acetic acid can yield 4-(2-bromoacetyl)phenyl 2-bromobenzoate. This newly installed halide is a versatile functional handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of groups (e.g., amines, azides, thiols).

Haloform Reaction: In the presence of a base and excess halogen (e.g., sodium hypobromite), methyl ketones like the one in 4-acetylphenyl 2-bromobenzoate can undergo the haloform reaction. ncert.nic.in This would convert the acetyl group into a carboxylate, yielding 4-(2-bromobenzoyloxy)benzoic acid after workup. This transformation provides a route to carboxylic acid derivatives.

Diversification at the Bromo-Substituted Phenyl Ring

The bromine atom on the 2-bromobenzoate portion of the molecule is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a powerful platform for diversification. libretexts.org

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of various bonds under relatively mild conditions. fiveable.melibretexts.org The C(sp²)–Br bond in this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgyonedalabs.com This method is exceptionally versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents at the 2-position of the benzoate ring. nih.govyoutube.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. nih.gov

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. libretexts.orgjk-sci.com This reaction allows for the synthesis of a vast array of N-aryl derivatives, including anilines, diarylamines, and heterocyclic amines, which are common motifs in pharmaceuticals. acs.orgthieme-connect.com

Ullmann Condensation: While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern Ullmann-type reactions can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgmdpi.com For instance, coupling this compound with a phenol (B47542) in the presence of a copper catalyst would yield a diaryl ether. Similarly, reactions with amines or thiols can produce N-aryl or S-aryl compounds, respectively. wikipedia.orgacs.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The resulting aryl alkynes are versatile intermediates that can undergo further transformations, such as click chemistry or conversion to other functional groups. Modern protocols have been developed that can proceed under mild conditions, sometimes even in water and at room temperature. ucsb.eduacs.org

A summary of these key cross-coupling reactions is presented in the table below.

| Reaction Name | Catalyst System (Typical) | Reactant | Bond Formed | Product Type |

| Suzuki-Miyaura | Pd(0) complex, Base | R-B(OH)₂ | C-C | Biaryl, Aryl-alkene, etc. |

| Buchwald-Hartwig | Pd(0) complex, Base | R₂NH | C-N | Aryl amine |

| Ullmann | Cu(I) salt, Base | R-OH, R-NH₂, R-SH | C-O, C-N, C-S | Diaryl ether, Aryl amine, Aryl thioether |

| Sonogashira | Pd(0) complex, Cu(I) salt, Base | R-C≡CH | C-C (sp²-sp) | Aryl alkyne |

Direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials (like organoborons or organotins). acs.org In the context of this compound, this could involve the selective activation and transformation of a C-H bond on the bromo-substituted ring. These reactions are often guided by a directing group, which positions a metal catalyst in proximity to a specific C-H bond. While the ester or bromo group could potentially serve as directing groups, the development of specific protocols for this substrate would require dedicated research. This approach represents a cutting-edge strategy for molecular editing, offering more atom-economical and efficient synthetic routes. nih.gov

Ester Linkage Modification for Advanced Architectures

The ester bond serves as a crucial linker between the two aromatic rings and is not merely a passive component. Its modification or replacement can profoundly impact the molecule's three-dimensional shape, stability, and properties.

Hydrolysis and Re-esterification: A straightforward strategy involves the hydrolysis of the ester bond to yield 4-hydroxyacetophenone and 2-bromobenzoic acid. These two components can then be re-coupled with different partners. For example, 2-bromobenzoic acid could be esterified with a variety of other phenols or alcohols, or 4-hydroxyacetophenone could be acylated with different carboxylic acids. This modular approach allows for the generation of large libraries of analogues. Esterification can be achieved through various methods, including the mild Steglich esterification, which uses a coupling agent like DCC and a catalyst such as DMAP. mdpi.com

Amide Replacement: The ester linkage can be replaced with an amide bond, which has significantly different chemical and physical properties. An amide bond introduces a hydrogen bond donor (in the case of a secondary amide) and is generally more resistant to hydrolysis than an ester. This "amide-to-ester substitution" is a common tactic in medicinal chemistry to fine-tune properties like permeability and metabolic stability. acs.org The synthesis would involve coupling 2-bromobenzoic acid with an aniline (B41778) derivative (e.g., 4-aminoacetophenone).

Advanced Linkers: The simple ester can be replaced with more complex linking units to create advanced molecular architectures. For example, longer diether, dialkyl, or peptide-based linkers could be synthesized to separate the two aromatic moieties. Such strategies are employed in the design of molecules like Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in positioning the two ends of the molecule for biological activity. acs.org This approach transforms the core structure from a relatively rigid molecule into a more flexible and potentially bifunctional system.

Preparation of Thioester Analogues and Carboxylic Acid Derivatives

The functional groups of this compound can be chemically transformed to yield thioester and carboxylic acid derivatives through several synthetic routes.

Thioester Analogues:

Thioesters can be synthesized from aryl halides through modern photochemical methods. For instance, a thiol-free protocol involving the reaction of an aryl halide with a carboxylic acid in the presence of a sulfur source like tetramethylthiourea, activated by purple light, can yield a thioester. unibo.itresearchgate.netresearchgate.netthieme-connect.comnih.gov This approach could potentially be applied to the 2-bromo position of this compound.

Another potential route to thioesters involves the conversion of the ester functionality. While less common for aryl esters, methods utilizing reagents like Lawesson's reagent could be explored for the direct thionation of the ester carbonyl, followed by rearrangement or further transformation to the thioester. Additionally, Grignard-mediated methods have been developed for the conversion of esters to thioesters. acs.org

Carboxylic Acid Derivatives:

The generation of carboxylic acid derivatives from this compound can be achieved by targeting either the acetyl group or the ester linkage.

A well-established method for converting methyl ketones to carboxylic acids is the haloform reaction . researchgate.netnih.govjove.commasterorganicchemistry.com Treatment of this compound with an excess of a halogen (e.g., bromine or iodine) in the presence of a strong base would lead to the oxidative cleavage of the acetyl group to form a carboxylate, which upon acidic workup, would yield the corresponding carboxylic acid. jove.commasterorganicchemistry.com This reaction is generally high-yielding and tolerant of various functional groups.

Alternatively, the ester linkage can be hydrolyzed to produce a carboxylic acid and a phenol. Base-catalyzed hydrolysis (saponification) , using a strong base such as sodium hydroxide, is an effective method for cleaving the ester bond to form the corresponding carboxylate and phenolate (B1203915) salts, which upon acidification, yield 2-bromobenzoic acid and 4-hydroxyacetophenone. masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis is also a viable, though often reversible, method. chemistrysteps.comlibretexts.org

Table 1: Potential Synthetic Routes to Thioester and Carboxylic Acid Derivatives of this compound

| Target Derivative | Synthetic Strategy | Key Reagents | Potential Product |

| Thioester Analogue | Photochemical Thioesterification | Carboxylic acid, tetramethylthiourea, purple light | 4-acetylphenyl 2-(thioacyl)benzoate |

| Thioester Analogue | Grignard-mediated Thioesterification | Thiol, Grignard reagent (e.g., iPrMgCl) | S-alkyl/aryl 2-(4-acetylphenoxycarbonyl)benzothioate |

| Carboxylic Acid Derivative | Haloform Reaction | Halogen (e.g., Br2, I2), Strong Base (e.g., NaOH) | 4-(2-bromobenzoyloxy)benzoic acid |

| Carboxylic Acid Derivative | Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), then Acid (e.g., HCl) | 2-bromobenzoic acid and 4-hydroxyacetophenone |

Synthesis of Dimeric or Polymeric Structures (Non-Biological)

The bifunctional nature of this compound makes it a potential building block for the synthesis of non-biological dimeric or polymeric structures. The bromo- and acetyl- functionalities can be exploited in various coupling and polymerization reactions.

Dimerization Strategies:

The Ullmann condensation reaction, a copper-catalyzed coupling of aryl halides, presents a viable route for dimerization. wikipedia.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org By reacting this compound with a difunctional coupling partner, such as a bisphenol or a diamine, under Ullmann conditions, a dimeric structure can be formed. For example, coupling with a bisphenol would result in a diether-linked dimer.

Polymerization Strategies:

For the synthesis of polymeric structures, this compound could be envisioned as a monomer precursor.

Polyketones: A potential route to polyketones involves a manganese-catalyzed hydrogen-borrowing approach, coupling diketones with diols. st-andrews.ac.uk If the this compound were to be modified to possess two acetyl groups (a diketone), it could undergo polymerization with a diol. Alternatively, palladium-catalyzed copolymerization of carbon monoxide and ethylene (B1197577) is a known method for producing aliphatic polyketones, though this is less directly applicable to the aromatic structure of the subject compound. nih.govbohrium.com Aromatic polyketones are often synthesized via nucleophilic substitution or electrophilic polycondensation reactions. researchgate.net

Polyesters: The synthesis of polyesters typically involves the step-growth polycondensation of diols with diacids or their ester derivatives. nih.govnih.gov If this compound were converted to a dicarboxylic acid (as described in the haloform reaction) and a diol (through reduction of the ketone and another appropriate functional group), it could serve as a monomer for polyester (B1180765) synthesis.